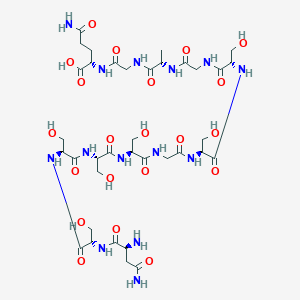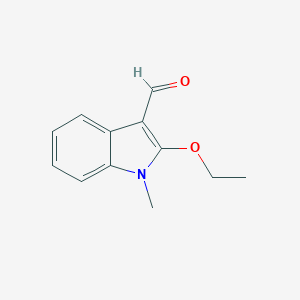
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is a yellow crystalline powder with a molecular formula of C12H13NO2. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that this compound exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and receptors in the body.
Biochemische Und Physiologische Effekte
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to its potential applications in medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde in lab experiments include its moderate yield in synthesis, its potential applications in medicinal chemistry, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.
Synthesemethoden
The synthesis of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde involves the reaction between 2-ethoxyindole-3-carboxaldehyde and methylamine in the presence of a reducing agent. This reaction yields the desired product with a moderate yield.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and a neuroprotective agent.
Eigenschaften
CAS-Nummer |
146355-20-6 |
|---|---|
Produktname |
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-ethoxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WEGACPDBLMMJQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
Synonyme |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



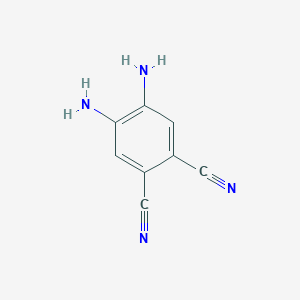
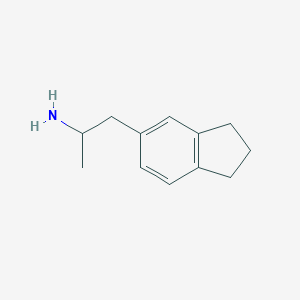
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
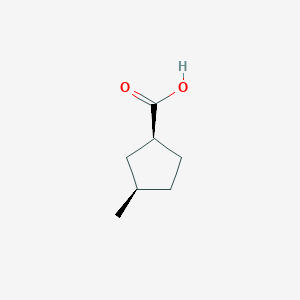
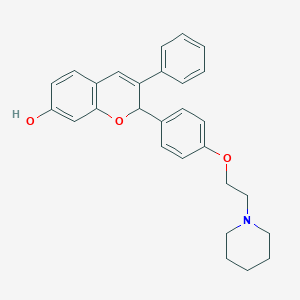
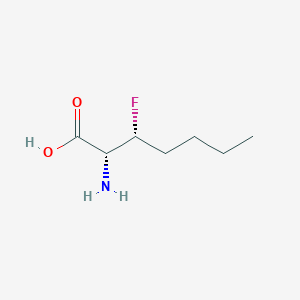
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
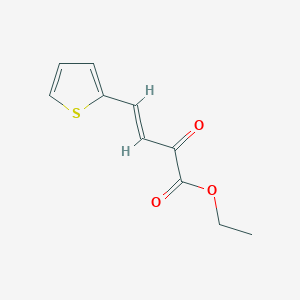
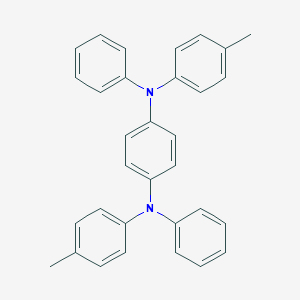
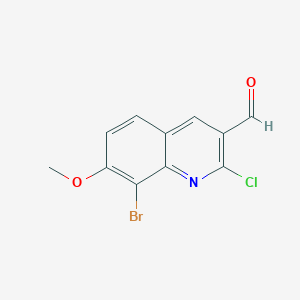
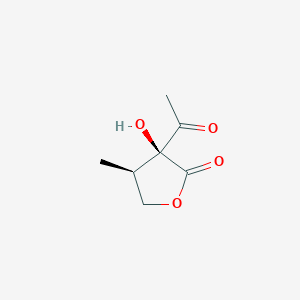
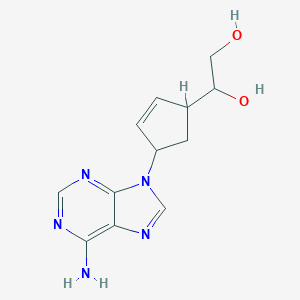
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
